molecular formula C18H24N4O3 B5560924 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5560924
M. Wt: 344.4 g/mol
InChI Key: VNRDLOKSBMXRJY-UONOGXRCSA-N
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Description

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is 344.18484064 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Coordination Chemistry

Compounds structurally related to the query, such as hexadentate picolinic acid-based bispidine ligands, have been synthesized and explored for their coordination chemistry with various metal ions like CuII, NiII, ZnII, CoII, and GaIII. These ligands exhibit high preorganization for octahedral coordination geometries, making them particularly suitable for metal ions with tetragonal symmetries, indicating potential applications in catalysis, metal recovery, or sensor technology (Comba et al., 2016).

Chemical Structure and Reactivity

Research on the structural and conformational analysis of diazabicyclanones and diazabicyclanols, which are related to the core structure of the query compound, provides insights into their chemical behavior and reactivity. These studies reveal preferences for certain conformations in solution and the crystalline state, influenced by solvent polarity and intermolecular interactions, suggesting implications for designing more efficient synthetic routes and understanding reaction mechanisms (Gálvez et al., 1985).

Potential Antitumor Applications

Research on bicyclic σ receptor ligands has unveiled compounds with significant cytotoxic activity against human tumor cell lines. These findings suggest that structurally similar compounds, including the query molecule, could be explored for their potential antitumor properties, offering a new avenue for the development of cancer therapeutics (Geiger et al., 2007).

properties

IUPAC Name

(1S,5R)-6-(3-methylbut-2-enyl)-3-(1-methyl-6-oxopyridazine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12(2)8-9-22-14-5-4-13(17(22)24)10-21(11-14)18(25)15-6-7-16(23)20(3)19-15/h6-8,13-14H,4-5,9-11H2,1-3H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRDLOKSBMXRJY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)C3=NN(C(=O)C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=NN(C(=O)C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-(3-methylbut-2-enyl)-3-(1-methyl-6-oxopyridazine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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